3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a complex structure with multiple nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. The reaction conditions may include the use of solvents like methanol or acetic acid, and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine include other heterocyclic compounds with nitrogen atoms, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrrolopyrazine derivatives: Exhibiting various biological activities, including antimicrobial and antiviral properties
Properties
IUPAC Name |
3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-6-21-26(7-1)17-5-4-16(22-23-17)24-8-10-25(11-9-24)18-12-15(14-2-3-14)19-13-20-18/h1,4-7,12-14H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSQEYBZBYGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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